molecular formula C13H11F3N2O3 B2463885 5-(3-Ethoxy-2,4,5-trifluorophenyl)-1-methylpyrazole-4-carboxylic acid CAS No. 2418667-73-7

5-(3-Ethoxy-2,4,5-trifluorophenyl)-1-methylpyrazole-4-carboxylic acid

Cat. No.: B2463885
CAS No.: 2418667-73-7
M. Wt: 300.237
InChI Key: ONEXXQGNCKRZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Ethoxy-2,4,5-trifluorophenyl)-1-methylpyrazole-4-carboxylic acid is a pyrazole derivative characterized by a trifluorophenyl substituent at the 5-position and a carboxylic acid group at the 4-position. The phenyl ring is substituted with ethoxy (3-position) and fluorine atoms (2,4,5-positions), which confer unique electronic and steric properties. This compound is structurally related to agrochemicals and pharmaceuticals, particularly sulfonylurea herbicides and anti-inflammatory agents, but distinct in its substitution pattern.

Properties

IUPAC Name

5-(3-ethoxy-2,4,5-trifluorophenyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-3-21-12-9(15)6(4-8(14)10(12)16)11-7(13(19)20)5-17-18(11)2/h4-5H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEXXQGNCKRZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1F)F)C2=C(C=NN2C)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Ethoxy-2,4,5-trifluorophenyl)-1-methylpyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluorophenyl and ethoxy substituents, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

  • Molecular Formula : C13H11F3N2O3
  • Molecular Weight : 300.237 g/mol
  • IUPAC Name : this compound

The biological activity of pyrazole derivatives often involves modulation of various biochemical pathways. For instance, many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The specific mechanism of action for this compound has not been extensively documented; however, related compounds have shown significant anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory effects. In particular:

  • A study demonstrated that related pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential for this compound to modulate inflammation .
  • The compound's structure suggests it may also inhibit COX enzymes, similar to other pyrazoles that have shown IC50 values in the low micromolar range against COX-1 and COX-2 .

Analgesic Activity

The analgesic properties of pyrazoles are well-documented:

  • Compounds within this class have been shown to provide pain relief comparable to standard analgesics such as ibuprofen and celecoxib .
  • The potential for this compound to act as a COX inhibitor could position it as a candidate for further analgesic studies.

Antimicrobial Activity

Some pyrazole derivatives have demonstrated antimicrobial properties:

  • Studies have indicated that certain structural analogs possess activity against various bacterial strains . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to known active compounds warrant investigation.

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized a series of pyrazoles showing up to 85% inhibition of TNF-α at 10 µM concentration .
Burguete et al. (2017)Evaluated anti-tubercular activity of related pyrazoles against MTB strain H37Rv with promising results .
MDPI Review (2022)Highlighted the synthesis and biological evaluation of various pyrazole derivatives with significant anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Pyrazosulfuron (CAS 74222-97-2)

Pyrazosulfuron, a sulfonylurea herbicide, shares the 1-methylpyrazole-4-carboxylic acid core but differs in the 5-position substituent. Instead of a trifluorophenyl group, Pyrazosulfuron features a sulfamoyl-linked dimethoxypyrimidine moiety (4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl). This structural divergence underpins its herbicidal activity via acetolactate synthase (ALS) inhibition, a mechanism absent in the target compound due to the lack of a sulfamoyl group. The fluorine atoms in the target compound may enhance metabolic stability compared to Pyrazosulfuron’s methoxy groups .

2.2. 5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic Acid Ethyl Esters

Compounds such as 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester () feature a methylsulfanyl group at the 3-position and esterified carboxylic acid. The ethoxy and fluorine substituents may also enhance binding specificity in biological targets .

2.3. 3-Ethoxy-2,4,6-trifluorophenylboronic Acid (CAS 657247)

Though a boronic acid, this compound () shares the ethoxy and trifluorophenyl motif with the target molecule. The fluorine substitution pattern (2,4,6 vs. Such analogs are often used in Suzuki-Miyaura couplings, suggesting the target compound could serve as a precursor in medicinal chemistry .

2.4. Sulfonylurea Herbicides (Cinosulfuron, Chlorimuron-ethyl)

Cinosulfuron (CAS 82097-50-5) and Chlorimuron-ethyl (CAS 94593-91-6) () contain pyrimidine or triazine rings linked via sulfonylurea bridges. Unlike these herbicides, the target compound lacks the sulfonylurea group critical for ALS inhibition. However, its trifluorophenyl group may confer advantages in photostability and soil persistence, common traits in fluorinated agrochemicals .

Physicochemical and Pharmacological Properties

Property Target Compound Pyrazosulfuron 3-Methylsulfanyl Analog ()
Core Structure Pyrazole-4-carboxylic acid Pyrazole-4-carboxylic acid Pyrazole-4-carboxylic acid ethyl ester
5-Position Substituent 3-Ethoxy-2,4,5-trifluorophenyl Sulfamoyl-dimethoxypyrimidine Variable (e.g., amino, acyl)
Key Functional Groups -COOH, -OCH2CH3, -F -SO2NHCONH-, -OCH3 -COOEt, -SMe
Lipophilicity (Predicted logP) High (due to -F, -OCH2CH3) Moderate (polar sulfamoyl) Moderate (ester vs. acid)
Bioactivity Undetermined (potential pharmaceutical) Herbicidal (ALS inhibitor) Analgesic/anti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-ethoxy-2,4,5-trifluorophenyl)-1-methylpyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via condensation of substituted pyrazole precursors with fluorinated phenyl derivatives. For example, analogous pyrazole-carboxylic acids are often synthesized by reacting amino-pyrazole esters with acid anhydrides or chlorides under reflux in aprotic solvents (e.g., THF or DCM) . Key parameters include:

  • Catalyst : Use of triethylamine or DMAP to enhance reactivity.
  • Temperature : Controlled heating (60–80°C) to avoid decomposition of fluorinated intermediates.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (60–80% yield typical) .
    • Validation : Confirm purity via elemental analysis (>98%) and spectral characterization (¹H/¹³C-NMR, IR) .

Q. How can spectral data (NMR, IR, MS) be interpreted to confirm the structure of this compound?

  • ¹H-NMR : Expect signals for:

  • Pyrazole methyl group (δ 2.3–2.5 ppm, singlet).
  • Ethoxy group (δ 1.3–1.4 ppm triplet for CH₃; δ 4.0–4.2 ppm quartet for OCH₂).
  • Aromatic fluorine-substituted protons (δ 6.8–7.5 ppm, split due to coupling with adjacent F atoms) .
    • IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and 1250–1100 cm⁻¹ (C-F stretches) .
    • MS : Molecular ion peak [M+H]⁺ should align with the molecular formula C₁₄H₁₂F₃N₂O₃ (exact mass ~328.08) .

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?

  • Anti-inflammatory screening : Use carrageenan-induced rat paw edema models; compare inhibition rates against indomethacin (standard) .
  • Analgesic activity : Tail-flick or hot-plate tests in rodents, with dose-dependent latency measurements .
  • Ulcerogenicity : Assess gastric mucosa damage in animal models post-administration (e.g., histopathology scoring) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent electronegativity, ring position) affect its biological activity?

  • SAR Insights :

  • Fluorine positioning : 2,4,5-Trifluorophenyl groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, improving bioavailability .
  • Ethoxy vs. methoxy : Ethoxy groups at the 3-position reduce steric hindrance, potentially increasing receptor binding affinity in COX-2 inhibition assays .
    • Experimental Design : Synthesize analogs with varying substituents (e.g., Cl, CF₃) and compare IC₅₀ values in enzyme inhibition assays .

Q. What crystallographic or computational methods resolve contradictions in reported activity data?

  • X-ray crystallography : Determine the 3D structure to identify hydrogen-bonding interactions (e.g., carboxylic acid with kinase ATP-binding pockets) .
  • Molecular docking : Use software like AutoDock Vina to simulate binding to COX-2 or CB1 receptors; validate with in vitro data .
  • Case Study : Conflicting anti-inflammatory results may arise from polymorphic crystal forms. Use DSC/TGA to assess thermal stability and correlate with bioactivity .

Q. How can metabolic stability and toxicity be evaluated in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ and identify major metabolites via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Genotoxicity : Ames test for mutagenicity; comet assay for DNA damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.